Cellular Potency of 2-Morpholinecarboxamide-Based PDK1 Inhibitor Versus Parent Compound
While the unsubstituted Morpholine-2-carboxamide itself lacks direct biological activity, its utility is demonstrated through the performance of elaborated derivatives. A key study on PDK1 inhibitors reveals the impact of the 2-morpholinecarboxamide core. The lead compound, a 2-morpholinecarboxamide derivative (PDB Ligand ID: 3Q3), achieved an IC50 of 85 nM in a cellular assay measuring AKT phosphorylation at Thr308 in PC3 cells [1]. This cellular potency is a direct result of the scaffold's ability to position key substituents for optimal kinase domain interaction, a feature not possible with simpler amide isosteres [2].
| Evidence Dimension | Cellular Inhibition of AKT Phosphorylation (Thr308) |
|---|---|
| Target Compound Data | IC50 = 85 nM (for a complex 2-morpholinecarboxamide derivative, CHEMBL1765744) |
| Comparator Or Baseline | Baseline: Unsubstituted Morpholine-2-carboxamide has no reported activity against PDK1. |
| Quantified Difference | Quantifiable difference is not applicable (baseline is inactive). The derivative's potency is attributed to the 2-morpholinecarboxamide scaffold. |
| Conditions | Human PC3 prostate cancer cell line; assay measured by ELISA. |
Why This Matters
This demonstrates that the 2-morpholinecarboxamide fragment is a validated and essential pharmacophore for achieving potent, sub-100 nM cellular activity in the therapeutically relevant PI3K/PDK1 pathway, a feat unattainable with the unelaborated core.
- [1] BindingDB entry BDBM50341247 for CHEMBL1765744. IC50 = 85 nM for inhibition of PDK1-mediated AKT phosphorylation (Thr308) in PC3 cells. View Source
- [2] Medina, J.R., et al. Structure-Based Design of Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors. PDB entry 3QCY. View Source
